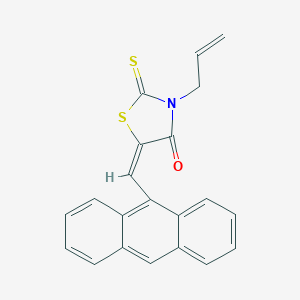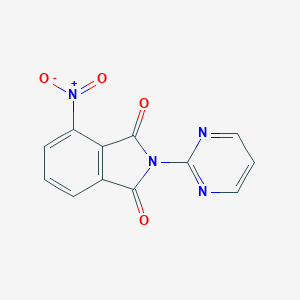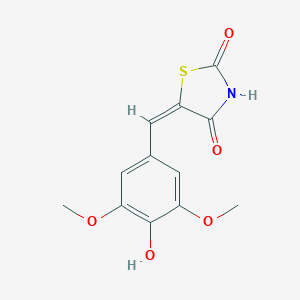
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This particular compound features a benzylidene group substituted with methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with 3,5-dimethoxy-4-hydroxybenzaldehyde. A common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be adopted to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its antidiabetic and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, it can act as a partial activator of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose and lipid metabolism . Additionally, the compound can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: Known for its genotoxic and cytotoxic properties.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Exhibits inhibitory effects on mitochondrial respiration.
5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione: Similar in structure but with different biological activities.
Uniqueness
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and hydroxy groups can enhance its antioxidant properties and its ability to interact with various biological targets .
Eigenschaften
Molekularformel |
C12H11NO5S |
|---|---|
Molekulargewicht |
281.29g/mol |
IUPAC-Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO5S/c1-17-7-3-6(4-8(18-2)10(7)14)5-9-11(15)13-12(16)19-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+ |
InChI-Schlüssel |
ZCHBFHCAGSBARE-WEVVVXLNSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)S2 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Nitrophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B413271.png)
![N-(5-(4-methoxyphenyl)-3-[6-(5-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl)hexyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B413272.png)
![O-{6-[(3,4-dimethylanilino)carbonyl]-2-naphthyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413273.png)
![4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B413275.png)

![4-(dimethylamino)-N-ethyl-2-methoxy-5-nitro-N-[2-[(5-nitroquinolin-8-yl)amino]ethyl]benzamide](/img/structure/B413277.png)
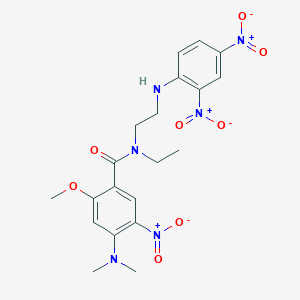
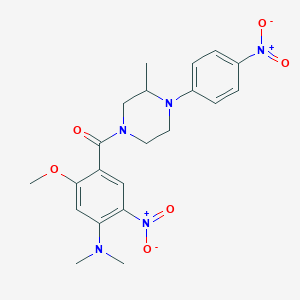
![4-(dimethylamino)-2-methoxy-5-nitro-N-[2-(2-nitro-5-pyrrolidin-1-ylanilino)ethyl]benzamide](/img/structure/B413284.png)
![N-{1-[(allylamino)carbonyl]-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-2,4-dichlorobenzamide](/img/structure/B413285.png)

